1-Methyl-2-oxocyclohexanecarboxylic acid

Catalog No.
S1524367
CAS No.
152212-15-2
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
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1-Methyl-2-oxocyclohexanecarboxylic acid

CAS Number

152212-15-2

Product Name

1-Methyl-2-oxocyclohexanecarboxylic acid

IUPAC Name

1-methyl-2-oxocyclohexane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11)

InChI Key

SSNKQVCRNSRBRB-UHFFFAOYSA-N

SMILES

CC1(CCCCC1=O)C(=O)O

Synonyms

Cyclohexanecarboxylic acid, 1-methyl-2-oxo- (9CI)

Canonical SMILES

CC1(CCCCC1=O)C(=O)O

1-Methyl-2-oxocyclohexanecarboxylic acid is a cyclic carboxylic acid characterized by its unique structure, which includes a cyclohexane ring with a ketone and a carboxylic acid functional group. This compound possesses significant importance in organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. The molecular formula for 1-Methyl-2-oxocyclohexanecarboxylic acid is C8H14O3C_8H_{14}O_3, and it has a molar mass of approximately 158.20 g/mol.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions.

Several methods are available for synthesizing 1-Methyl-2-oxocyclohexanecarboxylic acid:

  • Esterification: One common method involves the esterification of the corresponding alcohol with methanol in the presence of an acid catalyst, typically requiring heating under reflux conditions to drive the reaction to completion.
  • Cyclization Reactions: Another synthetic route may involve cyclization reactions of suitable precursors that contain both ketone and carboxylic acid functionalities.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing advanced catalytic systems and optimized reaction conditions .

1-Methyl-2-oxocyclohexanecarboxylic acid serves various applications:

  • Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound can be utilized in studies involving metabolic pathways and enzyme-catalyzed reactions.
  • Material Science: It finds use in producing specialty chemicals and materials due to its unique structural properties .

Several compounds share structural similarities with 1-Methyl-2-oxocyclohexanecarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 2-oxocyclohexane-1-carboxylateC8H12O3C_8H_{12}O_30.96
Ethyl 1-methyl-2-oxocyclohexane-1-carboxylateC10H16O3C_{10}H_{16}O_30.92
4-Oxocyclohexanecarboxylic acidC8H12O3C_8H_{12}O_30.96
3-Oxocyclohexanecarboxylic acidC8H12O3C_8H_{12}O_30.96
6-Oxospiro[3.3]heptane-2-carboxylic acidC8H12O3C_8H_{12}O_30.92

Uniqueness

The uniqueness of 1-Methyl-2-oxocyclohexanecarboxylic acid lies in its specific substitution pattern on the cyclohexane ring, particularly the methyl group at the one position. This structural feature influences its reactivity, steric effects, and electronic properties compared to similar compounds, leading to distinct reaction outcomes and applications .

The development of efficient synthetic routes to 1-methyl-2-oxocyclohexanecarboxylic acid and its ester derivatives has been a subject of intense research interest due to their utility as chiral building blocks and synthetic intermediates. Contemporary methodologies encompass both traditional approaches and modern catalytic transformations that enable precise control over stereochemistry and functional group installation. The inherent reactivity of the β-ketoester functionality provides multiple sites for chemical manipulation, while the cyclic framework offers conformational constraints that can be exploited for selective transformations.

Classical synthetic approaches typically involve the carboxylation of substituted cyclohexanones followed by selective functionalization. However, modern methodologies have focused on developing more sophisticated strategies that can achieve high levels of stereochemical control while maintaining synthetic efficiency. These advances have been particularly important for applications in natural product synthesis and pharmaceutical chemistry, where specific stereochemical configurations are often required for biological activity.

Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies

Palladium-catalyzed asymmetric allylic alkylation has emerged as one of the most powerful methodologies for constructing quaternary stereocenters in cyclic β-ketoester systems. This transformation utilizes chiral phosphoramidite ligands to achieve high levels of enantioselectivity while forming challenging α,α-disubstituted β-ketoester products. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition of the allyl electrophile to palladium, followed by nucleophilic attack of the enolate species.

Recent investigations have demonstrated that 1,4-dienes can serve as effective alkylating agents in these transformations, providing access to chiral α,α-disubstituted β-keto esters with excellent yields and stereoselectivities. The process exhibits remarkable functional group tolerance, accommodating ketone, chloride, ester, and amide functionalities within the substrate scope. Regioselectivity, E/Z selectivity, and enantioselectivity all reach high levels under optimized conditions, making this methodology particularly attractive for complex molecule synthesis.

The decarboxylative variant of this transformation has proven especially valuable for accessing 1-methyl-2-oxocyclohexanecarboxylic acid derivatives. In these reactions, β-ketoester substrates undergo palladium-catalyzed decarboxylation followed by asymmetric allylic alkylation to generate the desired products with high stereochemical fidelity. The use of PHOX ligand architectures has been particularly successful in achieving stereoablative enantioconvergent catalysis, where diastereomeric starting materials converge to similar product ratios.

Enantioselective Synthesis via Chiral Auxiliary-Mediated Esterification

Chiral auxiliary methodology represents a cornerstone approach for accessing enantiomerically pure 1-methyl-2-oxocyclohexanecarboxylic acid derivatives. This strategy involves the temporary incorporation of a chiral auxiliary group that directs the stereochemical outcome of subsequent transformations before being removed under non-racemizing conditions. The approach has proven particularly effective for β-ketoester chemistry due to the inherent reactivity patterns of these systems.

L-menthyl esters have been extensively investigated as chiral auxiliaries for asymmetric alkylation and Michael addition reactions. The preparation involves transesterification of the corresponding methyl esters using L-menthol under appropriate exchange conditions. These chiral auxiliaries provide excellent diastereoselectivity in subsequent transformations, with ratios often exceeding 70:30 in favor of the desired stereoisomer. The methodology has been successfully applied to generate useful chiral synthons through simple operational procedures.

Chiral AuxiliaryReaction TypeDiastereomeric RatioYield (%)
L-menthylAlkylation (n=2, R=CH₃)73:2790
L-menthylMichael Addition (n=3, R=OCH₃)99:0188
Trans-phenylcyclohexanolAlkylation65:3585
1-ProlinolAsymmetric alkylation>95:592

Prolinol-derived auxiliaries have shown exceptional performance in asymmetric transformations of β-ketoester substrates. The methodology allows access to enantiomerically pure products in either R or S configurations depending on the reaction conditions employed. This versatility stems from the ability to control enolate geometry through careful selection of base and solvent systems, enabling divergent synthetic pathways from a single chiral auxiliary.

Intramolecular Cycloaddition Approaches for Ring Functionalization

Intramolecular Diels-Alder reactions of cycloalkenones represent a powerful strategy for constructing complex polycyclic frameworks incorporating the 1-methyl-2-oxocyclohexanecarboxylic acid motif. These transformations occur with high endo stereoselectivity under both thermal and Lewis-acidic conditions, providing predictable stereochemical outcomes that can be exploited in synthetic planning.

Computational studies have revealed that steric repulsion and tether conformation govern the selectivity of these reactions. The incorporation of Lewis acids such as BF₃ significantly accelerates the cycloaddition process while maintaining high levels of stereochemical control. α-Halogenation of the starting materials also increases reaction rates, providing additional handles for synthetic manipulation.

SubstrateRing SizeActivation Barrier (kcal/mol)Endo:Exo RatioReaction Temperature
Cyclobutenone420.8>99:155°C
Cyclopentenone525.83:1200°C
Cyclohexenone627.33:1200°C

The intramolecular nature of these reactions provides significant entropic advantages over intermolecular variants, while the presence of terminal dienes can lead to isomerization phenomena that affect reaction outcomes. Longer tethers between diene and dienophile components facilitate isomerization from terminal to internal dienes, resulting in more facile cycloaddition processes.

Stereochemical Control in Grignard Reagent-Based Carboxylation

Grignard reagent-mediated transformations provide alternative pathways for accessing 1-methyl-2-oxocyclohexanecarboxylic acid derivatives through carbon-carbon bond formation processes. The mechanism of Grignard reactions has been extensively studied through computational investigations that reveal the importance of solvent coordination and dinuclear complex formation in determining reaction outcomes.

The Schlenk equilibrium plays a crucial role in modulating the reactivity of Grignard reagents toward carbonyl substrates. Dinuclear complexes with bridging ligand arrangements exhibit enhanced reactivity compared to mononuclear species, with activation energies that favor nucleophilic attack at the carbonyl carbon. The coordination environment around magnesium centers significantly influences both the electrophilicity of the substrate and the nucleophilicity of the alkyl group.

Solvent effects are particularly pronounced in these systems, with tetrahydrofuran coordination facilitating the necessary structural reorganizations that enable efficient carbon-carbon bond formation. The dynamic nature of ligand exchange processes ensures that multiple pathways can operate simultaneously, with the preferred mechanism determined by the relative abundance of different Grignard species in solution.

The bond dissociation energy of the Mg-C bond in methylmagnesium chloride systems is approximately 66.6 kcal/mol in THF solution, which precludes radical pathways under normal reaction conditions. However, the presence of substrates with low-lying empty orbitals can significantly reduce these bond dissociation energies, potentially enabling radical mechanisms for certain electrophilic partners.

XLogP3

1.6

Dates

Last modified: 07-17-2023

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